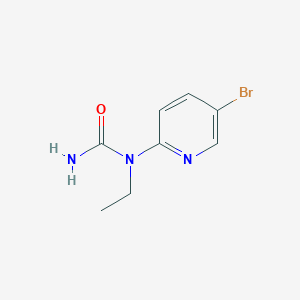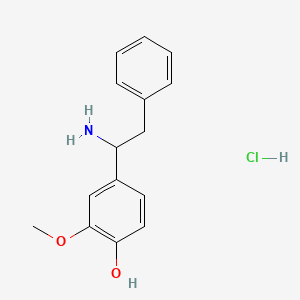
Estriol-6H-Hemisuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Estriol-6H-Hemisuccinate is a derivative of estriol, a naturally occurring estrogen. Estriol is one of the three main estrogens produced by the human body, primarily during pregnancy. This compound is synthesized to enhance the solubility and stability of estriol for various applications, including medical and industrial uses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Estriol-6H-Hemisuccinate typically involves the esterification of estriol with succinic anhydride. The reaction is carried out in the presence of a catalyst, such as pyridine, under controlled temperature conditions. The process can be summarized as follows:
Reactants: Estriol and succinic anhydride.
Catalyst: Pyridine.
Reaction Conditions: The reaction mixture is heated to a temperature of around 60-80°C for several hours.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix estriol and succinic anhydride.
Continuous Monitoring: The reaction conditions, including temperature and pH, are continuously monitored to ensure optimal yield.
Purification and Quality Control: The product undergoes rigorous purification and quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Estriol-6H-Hemisuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it back to estriol or other reduced forms.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions include various estriol derivatives, which can be used for different applications in pharmaceuticals and research.
Applications De Recherche Scientifique
Estriol-6H-Hemisuccinate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Employed in cell culture studies to understand estrogen receptor interactions and signaling pathways.
Medicine: Investigated for its potential in hormone replacement therapy and treatment of menopausal symptoms.
Industry: Utilized in the formulation of cosmetic products due to its estrogenic properties.
Mécanisme D'action
Estriol-6H-Hemisuccinate exerts its effects by binding to estrogen receptors in target tissues. The binding activates the receptor, leading to the transcription of estrogen-responsive genes. This process involves several molecular targets and pathways, including:
Estrogen Receptor Activation: The compound binds to estrogen receptors (ERα and ERβ), causing a conformational change.
Gene Transcription: The activated receptor complex binds to estrogen response elements (EREs) in the DNA, promoting the transcription of target genes.
Cellular Effects: The resulting proteins influence various cellular processes, such as cell proliferation, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Estriol-6H-Hemisuccinate can be compared with other similar compounds, such as:
Estradiol Hemisuccinate: Another estrogen ester with similar applications but different potency and receptor affinity.
Estrone Hemisuccinate: A derivative of estrone, another natural estrogen, with distinct pharmacokinetic properties.
Estriol Succinate: A closely related compound with similar chemical structure but different solubility and stability profiles.
Uniqueness
This compound is unique due to its enhanced solubility and stability compared to other estriol derivatives. This makes it particularly useful in pharmaceutical formulations and research applications where these properties are crucial.
Propriétés
Formule moléculaire |
C26H31NO9 |
|---|---|
Poids moléculaire |
501.5 g/mol |
Nom IUPAC |
4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[(6S,8R,9S,13S,14S,16R,17R)-3,16,17-trihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-yl] butanedioate |
InChI |
InChI=1S/C26H31NO9/c1-26-9-8-15-14-3-2-13(28)10-17(14)20(11-16(15)18(26)12-19(29)25(26)34)35-23(32)6-7-24(33)36-27-21(30)4-5-22(27)31/h2-3,10,15-16,18-20,25,28-29,34H,4-9,11-12H2,1H3/t15-,16-,18+,19-,20+,25+,26+/m1/s1 |
Clé InChI |
RIFHLUHBYSVZCE-HSKXLMJQSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)C[C@@H](C4=C3C=CC(=C4)O)OC(=O)CCC(=O)ON5C(=O)CCC5=O |
SMILES canonique |
CC12CCC3C(C1CC(C2O)O)CC(C4=C3C=CC(=C4)O)OC(=O)CCC(=O)ON5C(=O)CCC5=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





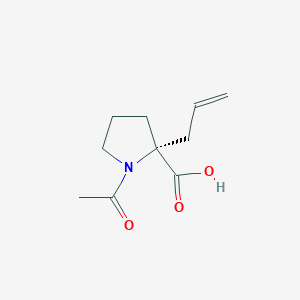
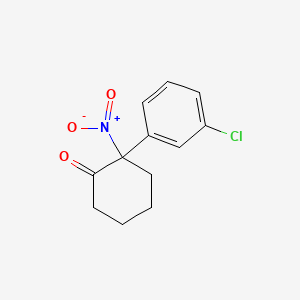
![1-Anilino-4-[(2-hydroxyethyl)amino]anthracene-9,10-dione](/img/structure/B14013274.png)
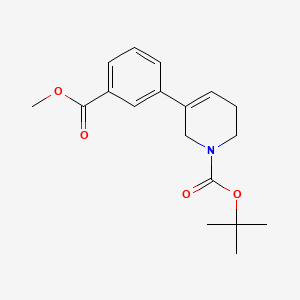
![1-Ethyl 4-[(carboxymethyl)methylamino]benzoate](/img/structure/B14013302.png)
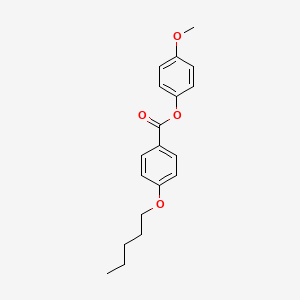
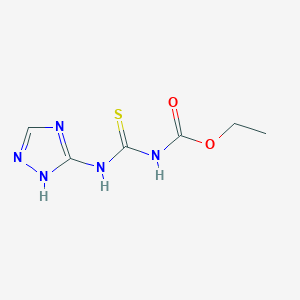
![2-{4-[(2,4-Diamino-quinazolin-6-ylmethyl)-methyl-amino]-benzoylamino}-pentanedioic acid](/img/structure/B14013336.png)
![2-[(1E)-3-Phenyltriaz-1-en-1-yl]benzamide](/img/structure/B14013338.png)
